![molecular formula C8H11N3O B1478642 6-amino-5,6,7,8-tetrahydrocinnolin-3(2H)-one CAS No. 861331-02-4](/img/structure/B1478642.png)
6-amino-5,6,7,8-tetrahydrocinnolin-3(2H)-one
Overview
Description
6-Amino-5,6,7,8-tetrahydrocinnolin-3(2H)-one (THC-ONE) is a novel synthetic compound with potential applications in a variety of research areas. It was first synthesized in 2007 and has since been studied for its potential to be used in a wide range of scientific research applications, from drug discovery to biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Reactivity
- Ring Enlargement Reactions : A study demonstrated that 3-dimethylamino-2H-azirines undergo ring enlargement reactions at room temperature to yield tetrahydro-4H-1,2,5-oxadiazocines, confirming the utility of these reactions in synthesizing complex heterocyclic compounds (Hostettler et al., 1986).
Biological Activity
- Electrochemistry in Biological Systems : Research on the electrochemical properties of 6-methyl-5,6,7,8-tetrahydropterin highlighted its role as an effective cofactor for hydroxylase enzymes, underlining the importance of electrochemical studies in understanding cofactor activity in biological systems (Karber & Dryhurst, 1982).
- Cofactor Deficiency and Neurological Disorders : A study on tetrahydrobiopterin (BH4) deficiency, particularly focusing on 6-pyruvoyl-tetrahydropterin synthase deficiency, provided insights into its role in severe neurological disorders, highlighting the critical need for accurate diagnosis and treatment strategies (Ponzone et al., 1990).
- Anti-inflammatory Activity : Synthesis and evaluation of 2-amino-tetrahydroquinoline-3-carbonitriles revealed potential anti-inflammatory properties, indicating the promise of these compounds in developing new therapeutic agents (El-Salam et al., 2009).
Drug Development and Pharmacology
- Pharmacological Characterization : The synthesis and characterisation of novel ligands demonstrated both agonist and antagonist activities at adenosine receptors, suggesting the potential for developing new drugs targeting inflammatory and cardiovascular diseases (Bevan et al., 2007).
Molecular Studies and Enzyme Interactions
- Enzymatic Interaction and Antibiotic Resistance : The enzymatic inactivation of gentamicin by Pseudomonas aeruginosa highlights the challenges of antibiotic resistance and the importance of understanding bacterial enzymes' mechanisms (Mitsuhashi et al., 1971).
properties
IUPAC Name |
6-amino-5,6,7,8-tetrahydro-2H-cinnolin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c9-6-1-2-7-5(3-6)4-8(12)11-10-7/h4,6H,1-3,9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHSCOGWMFVMOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NNC(=O)C=C2CC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-5,6,7,8-tetrahydrocinnolin-3(2H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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